molecular formula C11H20O3 B13832524 2,2-Diethoxy-6-methylcyclohexan-1-one

2,2-Diethoxy-6-methylcyclohexan-1-one

Cat. No.: B13832524
M. Wt: 200.27 g/mol
InChI Key: FYLBBNPMHMGTQN-UHFFFAOYSA-N
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Description

2,2-Diethoxy-6-methylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. This compound is characterized by the presence of two ethoxy groups and a methyl group attached to a cyclohexanone ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-6-methylcyclohexan-1-one typically involves the reaction of 6-methylcyclohexanone with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with diethyl carbonate to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxy-6-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2,2-Diethoxy-6-methylcyclohexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-6-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The ethoxy groups and the cyclohexanone ring play a crucial role in determining the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    2-Methylcyclohexanone: A cyclohexanone derivative with a single methyl group.

    2,2-Diethoxycyclohexanone: A cyclohexanone derivative with two ethoxy groups but no methyl group.

    6-Methylcyclohexanone: A cyclohexanone derivative with a single methyl group at the 6-position.

Uniqueness: 2,2-Diethoxy-6-methylcyclohexan-1-one is unique due to the presence of both ethoxy and methyl groups on the cyclohexanone ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2,2-diethoxy-6-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O3/c1-4-13-11(14-5-2)8-6-7-9(3)10(11)12/h9H,4-8H2,1-3H3

InChI Key

FYLBBNPMHMGTQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1=O)C)OCC

Origin of Product

United States

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